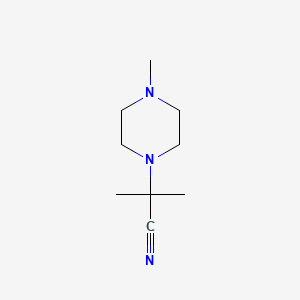

2-Methyl-2-(4-methylpiperazin-1-yl)propanenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular formula of 2-Methyl-2-(4-methylpiperazin-1-yl)propanenitrile is C9H17N3 . Its molecular weight is 167.25 . The InChI code for this compound is 1S/C9H21N3/c1-9(2,10)8-12-6-4-11(3)5-7-12/h4-8,10H2,1-3H3 .Physical and Chemical Properties Analysis

The physical form of this compound is solid . It has a molecular weight of 189.69 . The storage temperature is room temperature .Aplicaciones Científicas De Investigación

Synthesis and Catalytic Applications

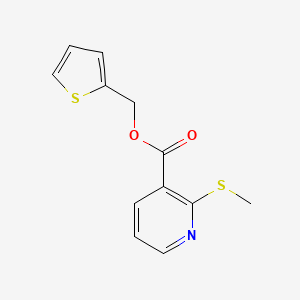

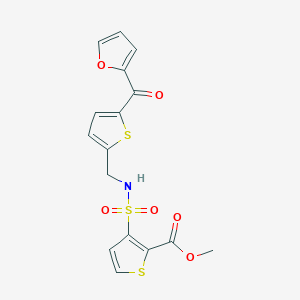

2-Methyl-2-(4-methylpiperazin-1-yl)propanenitrile is involved in the synthesis of complex organic compounds due to its reactivity and ability to participate in various chemical reactions. For example, it has been used as a key intermediate in the synthesis of 2-aminothiophenes via the Gewald reaction, demonstrating its utility in facilitating reactions under mild conditions with good to excellent yields. This showcases its importance in organic synthesis, especially in the development of heterocyclic compounds with potential applications in drug discovery and material science (Ma et al., 2012).

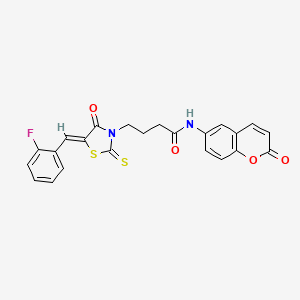

Antimicrobial Activities

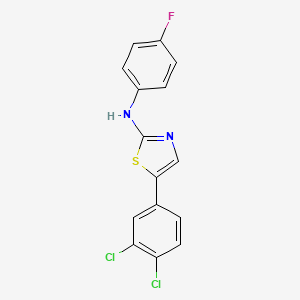

This compound derivatives have been investigated for their antimicrobial properties. Research into 2-arylhydrazononitriles, for example, has shown that these compounds, when synthesized into various heterocyclic structures, exhibit promising antimicrobial activities against a range of Gram-negative bacteria, Gram-positive bacteria, and yeast. This highlights its potential in the development of new antimicrobial agents, addressing the growing concern of antibiotic resistance (Behbehani et al., 2011).

Polymer Research

The compound has found applications in polymer research, specifically in the development of polyamido-amines (PAAs) with endosomolytic properties. These polymers, synthesized using 2-methylpiperazine, have been explored for their potential in drug delivery systems, highlighting the compound's utility in creating materials that can enhance the therapeutic efficacy of pharmaceuticals (Ferruti et al., 2000).

Anticancer and Antifungal Activities

Research into thiophene-2-carboxaldehyde derivatives incorporating this compound has shown these compounds to possess both antibacterial and antifungal activities, with preliminary studies suggesting less toxicity. Moreover, their binding to carrier proteins like Human Serum Albumin (HSA) has been studied, indicating potential applications in understanding drug-protein interactions, which is crucial for drug development (Shareef et al., 2016).

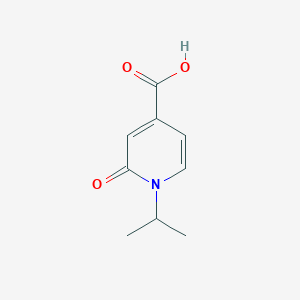

Catalysis and Organic Synthesis

The compound's derivatives have been applied as catalysts in the synthesis of heterocyclic compounds. For instance, silica-bonded N-propylpiperazine sodium n-propionate, a derivative, has been used to catalyze the preparation of 4H-pyran derivatives, demonstrating its role in enhancing reaction efficiencies and providing a greener approach to chemical synthesis (Niknam et al., 2013).

Safety and Hazards

The compound is associated with certain hazards. The safety information pictograms indicate that it is classified under GHS07 . The hazard statements include H315, H319, and H335 , which correspond to skin irritation, eye irritation, and respiratory irritation, respectively . The signal word for this compound is "Warning" .

Propiedades

IUPAC Name |

2-methyl-2-(4-methylpiperazin-1-yl)propanenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3/c1-9(2,8-10)12-6-4-11(3)5-7-12/h4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWRPBLUSCBYCPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)N1CCN(CC1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methyl 2,6-dichlorophenyl sulfide](/img/structure/B2732104.png)

![N-(2-(1H-pyrrol-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2732110.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide](/img/structure/B2732112.png)

![2-(4-Methylpiperidin-1-yl)pyridazino[6,1-b]quinazolin-10-one](/img/structure/B2732121.png)

![3-(4-chlorophenyl)-6,8-difluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2732124.png)